2,4,7-Trimethyl-6-(2-phenylmethoxyphenyl)purino[7,8-a]imidazole-1,3-dione
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Description
2,4,7-Trimethyl-6-(2-phenylmethoxyphenyl)purino[7,8-a]imidazole-1,3-dione, also known as SCH58261, is a potent and selective antagonist of the adenosine A2A receptor. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases.
Scientific Research Applications
Synthesis and Structural Studies
The synthesis of mesoionic compounds related to the chemical structure of 2,4,7-Trimethyl-6-(2-phenylmethoxyphenyl)purino[7,8-a]imidazole-1,3-dione has been explored to understand their structural and chemical properties. Mesoionic imidazo[1,2-c]-pyrimidine-2,7-diones, analogs of purine-2,8-dione, exhibit hydrolytic ring-opening reactions and undergo 1,3-dipolar cycloaddition, highlighting their reactive nature and potential for further chemical modifications (Coburn & Taylor, 1982).
Antiviral and Biological Activity
Research into imidazo and purine derivatives, including structures similar to this compound, demonstrates their potential in antiviral applications. The synthesis of imidazo[1,2-a]-s-triazine nucleosides and their testing against various viruses reveal moderate activity at non-toxic dosage levels, suggesting a pathway for developing antiviral agents (Kim et al., 1978).
Pharmacophore Applications in Drug Design
Derivatives of imidazo and purine structures serve as potent pharmacophores in medicinal chemistry, contributing to the design of drugs targeting a range of conditions, including proliferative diseases. For instance, the synthesis and evaluation of 2-fluoro and 3-trifluoromethyl-phenyl-piperazinylalkyl derivatives show potential antidepressant and anxiolytic applications, underlining the significance of these compounds in developing new therapeutic agents (Zagórska et al., 2016).
Chemical Modifications and Reactivity
The exploration of chemical reactivity and modifications of related compounds underlines the versatility of the chemical framework of this compound. Studies on the condensation reactions and the potential for creating novel derivatives with enhanced biological activities reflect the ongoing interest in exploiting these structures for various scientific applications (Nilov et al., 1995).
properties
IUPAC Name |
2,4,7-trimethyl-6-(2-phenylmethoxyphenyl)purino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O3/c1-15-13-27-19-20(25(2)23(30)26(3)21(19)29)24-22(27)28(15)17-11-7-8-12-18(17)31-14-16-9-5-4-6-10-16/h4-13H,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNVNCLJDUDGARR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C4=CC=CC=C4OCC5=CC=CC=C5)N(C(=O)N(C3=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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